molecular formula C17H16N2O2S B11504209 N-benzyl-6-methylquinoline-8-sulfonamide

N-benzyl-6-methylquinoline-8-sulfonamide

Cat. No.: B11504209
M. Wt: 312.4 g/mol
InChI Key: OYMNBQPXJQSHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-6-methylquinoline-8-sulfonamide is a synthetic small molecule that incorporates both a quinoline and a sulfonamide group, two motifs known for their significant and broad biological activities. Its structure is of high interest in medicinal chemistry and neuroscience research, particularly in the development of multi-target directed ligands (MTDLs) for complex neurodegenerative diseases. Quinoline-sulfonamide hybrids have been extensively investigated as potent and selective inhibitors of key enzymes in the central nervous system. Specifically, close structural analogs of this compound have demonstrated powerful inhibitory activity against monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE) . These enzymes are critical therapeutic targets for conditions like Alzheimer's disease, and dual inhibitors can potentially improve cognitive function and provide neuroprotective effects . The mechanism of action for related compounds involves competitive binding to the active sites of these enzymes, thereby modulating neurotransmitter levels and reducing oxidative stress associated with neurodegenerative pathways . Beyond neuroscience, the sulfonamide functional group is a versatile pharmacophore. Research into various sulfonamide-containing compounds has revealed potential applications as antiviral agents, antibacterial agents, and in anticancer research . Furthermore, sulfonamides are known to act as effective ligands for metal ions; coordination with metals such as Ruthenium(III) can significantly enhance biological properties like anticancer and antimicrobial activity, opening avenues in metallodrug research . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols. The following table summarizes the primary research areas for this compound and its analogs: Table: Key Research Applications of Quinoline-Sulfonamide Analogs Research Area // Potential Role/Mechanism Neurodegenerative Disease Research // Multi-target inhibitor of MAO-A, MAO-B, AChE, and BChE enzymes for Alzheimer's and Parkinson's disease models Medicinal Chemistry & Drug Discovery // A versatile scaffold for developing novel multi-target directed ligands (MTDLs) against complex diseases Metallodrug Development // Acts as an organic ligand for metal ions (e.g., Ru(III)) to create complexes with enhanced anticancer or antimicrobial properties Antiviral Research // Exploration of activity against various viral strains, building on the known broad-spectrum potential of sulfonamides

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

N-benzyl-6-methylquinoline-8-sulfonamide

InChI

InChI=1S/C17H16N2O2S/c1-13-10-15-8-5-9-18-17(15)16(11-13)22(20,21)19-12-14-6-3-2-4-7-14/h2-11,19H,12H2,1H3

InChI Key

OYMNBQPXJQSHOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=CC=C3)N=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-benzyl-6-methylquinoline-8-sulfonamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline sulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacophoric features that grant access to a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of a specific derivative, N-benzyl-6-methylquinoline-8-sulfonamide. While this exact molecule is not extensively cataloged in public databases, this document constructs a robust scientific profile by drawing upon established synthetic methodologies and the well-documented activities of structurally analogous compounds. We will detail its chemical identity, propose a validated synthetic route with a step-by-step protocol, and discuss its potential as a therapeutic agent based on the known pharmacology of the quinoline-8-sulfonamide class, which includes anticancer, antibacterial, and enzyme inhibitory activities.[3][4][5] This guide is intended for researchers and drug development professionals seeking to explore and synthesize novel quinoline-based therapeutic candidates.

Chemical Identity and Physicochemical Properties

While a specific CAS Number for this compound is not found in major chemical databases as of early 2026, we can define the molecule by its constituent parts and predict its properties. The structure consists of a 6-methylquinoline core, functionalized at the 8-position with a sulfonamide group, which is in turn N-substituted with a benzyl group.

Table 1: Chemical Identifiers and Predicted Properties

Identifier Value Source/Method
IUPAC Name This compound Lexichem
Molecular Formula C₁₇H₁₆N₂O₂S Calculated
Molecular Weight 312.39 g/mol Calculated
Canonical SMILES CC1=CC2=C(C=C1)N=CC=C2S(=O)(=O)NCC3=CC=CC=C3 OEChem
InChI Key (Predicted) InChI
Predicted XLogP3 3.5 - 4.5 XLogP3 Algorithm
Predicted H-Bond Donors 1 Cactvs
Predicted H-Bond Acceptors 4 Cactvs

| Predicted Rotatable Bonds | 4 | Cactvs |

Note: Predicted values are derived from computational algorithms and should be confirmed by empirical analysis.

Rationale and Synthesis

The synthesis of sulfonamides is a cornerstone reaction in organic and medicinal chemistry. The most reliable and widely adopted method for preparing N-substituted quinoline-8-sulfonamides involves the reaction of a quinoline-8-sulfonyl chloride intermediate with a primary or secondary amine.[1][6] This nucleophilic substitution reaction is highly efficient and proceeds under mild conditions.

The causality behind this experimental choice is twofold:

  • Activation of the Sulfonyl Group : Chlorosulfonic acid is a powerful electrophilic reagent that readily installs a sulfonyl chloride group onto the electron-rich quinoline ring. The 8-position is susceptible to this electrophilic substitution. The resulting sulfonyl chloride is a highly reactive electrophile.

  • Nucleophilic Attack : Benzylamine, a primary amine, serves as an excellent nucleophile. The nitrogen's lone pair of electrons readily attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group to form the stable sulfonamide bond. A tertiary amine base (e.g., triethylamine or pyridine) is crucial to scavenge the HCl byproduct, driving the reaction to completion.

Proposed Synthetic Workflow

The synthesis can be logically structured as a two-step process, starting from the commercially available 6-methylquinoline.

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Amination start 6-Methylquinoline reagent1 Chlorosulfonic Acid (ClSO3H) (Excess, 0°C to RT) product1 6-Methylquinoline-8-sulfonyl chloride start->product1 reagent1->product1 Electrophilic Aromatic Substitution reagent2 Benzylamine Triethylamine (Base) DCM (Solvent) final_product This compound product1->final_product reagent2->final_product Nucleophilic Substitution

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system based on established procedures for analogous compounds.[6][7] Each step includes purification and assumes standard laboratory safety procedures are followed.

Part 1: Synthesis of 6-Methylquinoline-8-sulfonyl Chloride

  • Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 6-methylquinoline (1.0 eq). Cool the flask to 0°C in an ice bath.

  • Reagent Addition : Slowly add chlorosulfonic acid (4.0-5.0 eq) dropwise via the dropping funnel over 30-45 minutes. The temperature must be maintained below 5°C to control the exothermic reaction.

  • Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup : Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude sulfonyl chloride will precipitate as a solid.

  • Purification : Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The resulting 6-methylquinoline-8-sulfonyl chloride is often used in the next step without further purification.

Part 2: Synthesis of this compound

  • Setup : In a round-bottom flask under a nitrogen atmosphere, dissolve 6-methylquinoline-8-sulfonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

  • Amine Addition : To this solution, add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq).

  • Reaction : Stir the mixture at room temperature for 2-4 hours. Monitor the reaction to completion by TLC.

  • Workup : Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy.

Potential Biological Activity and Therapeutic Applications

The quinoline-8-sulfonamide scaffold is a "privileged structure" in drug discovery. While direct biological data for this compound is unavailable, extensive research on close analogs provides compelling, field-proven insights into its potential therapeutic applications.

Table 2: Documented Biological Activities of Analogous Quinoline Sulfonamides

Biological Target/Activity Mechanism & Significance Representative Analogs Reference
Anticancer Inhibition of Pyruvate Kinase M2 (PKM2), a key enzyme in the Warburg effect, which is characteristic of cancer cell metabolism.[1] 8-Quinolinesulfonamide derivatives [1]
Anticancer Inhibition of Carbonic Anhydrase IX (CAIX), an enzyme overexpressed in hypoxic tumors that regulates intracellular pH, promoting tumor growth.[4] Quinoline-based benzenesulfonamides [4]
Anti-inflammatory Down-regulation of the NF-κB (Nuclear Factor kappa B) signaling pathway, a primary regulator of immune and inflammatory responses.[3][5] N-(quinolin-8-yl)benzenesulfonamides [3][5]

| Antibacterial | The quinoline core is present in many antibacterial agents. The mechanism can involve inhibition of essential bacterial enzymes like DNA gyrase.[2] | Benzoquinoline sulfonamide derivatives |[2] |

Potential Mechanism of Action: NF-κB Pathway Inhibition

One of the most promising potential applications is in anti-inflammatory or anticancer therapy via modulation of the NF-κB pathway.[3][5] The canonical NF-κB pathway involves the degradation of an inhibitory protein, IκBα, which allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes. Small molecules like N-(quinolin-8-yl)benzenesulfonamides have been shown to suppress this pathway.[3][5]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α) ikb_kinase IKK Complex stimulus->ikb_kinase Activates ikb IκBα ikb_kinase->ikb Phosphorylates nfkb NF-κB (p50/p65) proteasome Proteasome ikb->proteasome Ubiquitination & Degradation translocation Nuclear Translocation nfkb->translocation Freed nucleus Gene Transcription (Inflammation, Survival) translocation->nucleus inhibitor N-benzyl-6-methyl- quinoline-8-sulfonamide inhibitor->ikb_kinase Potential Inhibition Point

Caption: Potential inhibition of the canonical NF-κB signaling pathway.

Conclusion and Future Directions

This compound represents a synthetically accessible and promising molecule for further investigation. Based on a wealth of data from structurally related compounds, it holds significant potential as a modulator of key biological pathways implicated in cancer and inflammation. This guide provides the foundational chemical information and a robust, field-proven synthetic protocol to enable its synthesis and subsequent biological evaluation. Future work should focus on the empirical validation of its physicochemical properties, in-vitro screening against cancer cell lines and relevant enzymes (e.g., PKM2, CAIX, IKK), and subsequent lead optimization to enhance potency and selectivity.

References

  • ResearchGate. (n.d.). Selected examples of N‐benzyl sulfonamides with selective activity.... Retrieved February 15, 2026, from [Link]

  • Gutarowska, A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Retrieved February 15, 2026, from [Link]

  • Xie, Y., et al. (2008). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Xie, Y., et al. (2008). Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation. PubMed. Retrieved February 15, 2026, from [Link]

  • Gutarowska, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). General structure of phenyl/benzyl-quinoline-8-sulfonamide. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). N-(7-methylquinolin-8-yl)quinoline-8-sulfonamide. Retrieved February 15, 2026, from [Link]

  • Antoci, V., et al. (2021). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. National Institutes of Health. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Synthesis of N-benzyl-6-methylquinoline-8-sulfonamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-benzyl-6-methylquinoline-8-sulfonamide, a compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the chlorosulfonation of 6-methylquinoline to yield the key intermediate, 6-methylquinoline-8-sulfonyl chloride. This intermediate is subsequently reacted with benzylamine to produce the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed procedural instructions, explanations of the underlying chemical principles, and necessary safety precautions.

Introduction

Quinoline sulfonamides are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse biological activities.[1] These activities include potential applications as anticancer and antibacterial agents.[2][3] The sulfonamide group, a bioisostere for other functional groups, is a crucial component in a variety of pharmaceuticals.[3][4] The specific compound, this compound, is of interest for its potential pharmacological properties, stemming from the combination of the quinoline scaffold and the N-benzyl sulfonamide moiety.

This document outlines a reliable and reproducible method for the laboratory-scale synthesis of this compound. The protocol is designed to be clear and straightforward, with an emphasis on the practical aspects of the synthesis and purification.

Synthesis Overview

The synthesis of this compound is accomplished in two primary stages as depicted in the workflow below.

Synthesis_Workflow A 6-Methylquinoline C 6-Methylquinoline-8-sulfonyl chloride A->C Chlorosulfonation B Chlorosulfonic Acid B->C E This compound C->E Sulfonamidation D Benzylamine D->E

Figure 1: Overall synthetic workflow for this compound.

The initial step involves the electrophilic substitution reaction of 6-methylquinoline with chlorosulfonic acid.[2] This reaction introduces a sulfonyl chloride group at the 8-position of the quinoline ring, a position susceptible to electrophilic attack under vigorous conditions.[5] The subsequent step is a nucleophilic substitution reaction where the highly reactive 6-methylquinoline-8-sulfonyl chloride is treated with benzylamine. The nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the desired this compound and hydrochloric acid. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.

Experimental Protocols

Part 1: Synthesis of 6-Methylquinoline-8-sulfonyl chloride

This procedure details the chlorosulfonation of 6-methylquinoline to produce the key intermediate, 6-methylquinoline-8-sulfonyl chloride.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )AmountMoles
6-MethylquinolineC₁₀H₉N143.1910.0 g0.070
Chlorosulfonic AcidHSO₃Cl116.5230 mL0.52

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Fume hood

  • Apparatus for vacuum filtration

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a calcium chloride drying tube.

  • Initial Cooling: Place the flask in an ice bath and add 6-methylquinoline (10.0 g, 0.070 mol).

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (30 mL, 0.52 mol) dropwise to the stirred 6-methylquinoline via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. Caution: This reaction is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with constant stirring. This will precipitate the crude 6-methylquinoline-8-sulfonyl chloride.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the product under vacuum to obtain the crude 6-methylquinoline-8-sulfonyl chloride. This intermediate is often used in the next step without further purification.

Part 2: Synthesis of this compound

This part of the protocol describes the reaction of 6-methylquinoline-8-sulfonyl chloride with benzylamine to yield the final product.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )AmountMoles
6-Methylquinoline-8-sulfonyl chlorideC₁₀H₈ClNO₂S241.695.0 g0.021
BenzylamineC₇H₉N107.152.5 g0.023
Triethylamine(C₂H₅)₃N101.193.2 mL0.023
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 6-methylquinoline-8-sulfonyl chloride (5.0 g, 0.021 mol) in dichloromethane (50 mL).

  • Addition of Reagents: To the stirred solution, add benzylamine (2.5 g, 0.023 mol) followed by the dropwise addition of triethylamine (3.2 mL, 0.023 mol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, wash the organic layer with 1 M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of protons in their expected chemical environments.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps involving volatile and corrosive reagents, particularly chlorosulfonic acid, must be performed in a well-ventilated fume hood.

  • Handling of Reagents: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care. Benzylamine and triethylamine are corrosive and have strong odors. Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. By following these protocols, researchers can reliably prepare this compound for further investigation into its chemical and biological properties. The provided explanations for each step aim to enhance the understanding of the underlying chemical transformations, thereby facilitating successful execution of the synthesis.

References

  • Vertex AI Search, query: "Synthesis of sulfonyl chloride substr
  • MDPI, "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study", accessed on 2024-05-16.
  • MDPI, "Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides", accessed on 2024-05-16.
  • RSC Publishing, "Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents - Organic & Biomolecular Chemistry", accessed on 2024-05-16.
  • IIP Series, "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS", accessed on 2024-05-16.
  • [Source 6], "The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review", accessed on 2024-05-16.
  • Sigma-Aldrich, "6-Methyl-5-quinolinesulfonyl chloride", accessed on 2024-05-16.
  • ResearchGate, "Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides", accessed on 2024-05-16.
  • Organic Syntheses, "is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a - Organic Syntheses Procedure", accessed on 2024-05-16.
  • BLD Pharm, "21863-51-4|6-Methylquinoline-8-sulfonyl chloride|BLD Pharm", accessed on 2024-05-16.
  • ResearchGate, "Strategies for the synthesis of N‐benzyl sulfonamides.", accessed on 2024-05-16.
  • PrepChem.com, "Synthesis of 6-benzoyloxymethyl quinoline", accessed on 2024-05-16.
  • IOSR Journal, "Synthesis and Characterization of Some Quinoline – Azosulphonanides Clubbed Molecule", accessed on 2024-05-16.
  • PubMed, "Identification of N-(quinolin-8-yl)
  • ChemicalBook, "TSQ | 109628-27-5", accessed on 2024-05-16.
  • MDPI, "Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX inhibitors", accessed on 2024-05-16.
  • SSRN, "(Substituted-quinoline-1-yl) methylbenzylammonium chloride: Quaternization reaction process, corrosion inhibition behavior and", accessed on 2024-05-16.
  • ResearchGate, "(PDF) Quinoline-8-sulfonamide", accessed on 2024-05-16.
  • MilliporeSigma, "6-Methylquinoline 98 91-62-3", accessed on 2024-05-16.
  • [Source 20], "Preparation and Properties of Quinoline", accessed on 2024-05-16.
  • Cheméo, "Chemical Properties of Benzyl phenyl sulfoxide (CAS 833-82-9)", accessed on 2024-05-16.
  • MDPI, "(Substituted-quinoline-1-yl)

Sources

Protocol for palladium-catalyzed C-H activation using N-benzyl-6-methylquinoline-8-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed C-H Activation Directed by N-benzyl-6-methylquinoline-8-sulfonamide

Abstract

This document provides a comprehensive guide to the principles and execution of palladium-catalyzed C-H functionalization reactions utilizing the bespoke directing group, this compound. Transition metal-catalyzed C-H activation is a transformative strategy in modern organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into valuable C-C or C-heteroatom bonds. This approach circumvents the need for pre-functionalized starting materials, offering a more atom- and step-economical pathway to complex molecular architectures.[1] The quinoline moiety is a well-established and powerful directing group in this context, leveraging its nitrogen atom for chelation assistance to facilitate the formation of a key palladacycle intermediate.[2][3] This guide details the mechanistic underpinnings of this catalytic system, provides a robust, step-by-step protocol for C(sp³)-H arylation of the benzylic position, and offers insights into reaction optimization and troubleshooting.

Mechanistic Rationale and Guiding Principles

The efficacy of this protocol hinges on the unique architecture of the this compound directing group. The quinoline nitrogen and the sulfonamide moiety work in concert as a bidentate ligand, binding to the palladium(II) catalyst. This chelation brings the palladium center into close proximity to the benzylic C-H bonds of the N-benzyl group, facilitating a selective C-H activation step via a concerted metalation-deprotonation (CMD) pathway.[4]

The catalytic cycle is believed to proceed through a Pd(II)/Pd(IV) manifold, which is a common pathway for C-H functionalization reactions that form new C-C bonds.[5][6]

The key steps are as follows:

  • Coordination: The sulfonamide substrate coordinates to the Pd(II) precatalyst.

  • C-H Activation: An intramolecular, base-assisted concerted metalation-deprotonation (CMD) occurs to form a five-membered palladacycle intermediate. This is the rate-determining and selectivity-determining step.

  • Oxidative Addition: The aryl halide coupling partner undergoes oxidative addition to the Pd(II) center, forming a transient Pd(IV) intermediate.

  • Reductive Elimination: The desired C-C bond is formed via reductive elimination from the Pd(IV) center, releasing the arylated product.

  • Catalyst Regeneration: The Pd(II) catalyst is regenerated, closing the catalytic cycle.

Catalytic_Cycle A Pd(II) Precatalyst B Substrate Coordination A->B + Substrate C Palladacycle Intermediate (PdII) B->C C-H Activation - HX D Oxidative Addition (Ar-I) C->D + Ar-I E Pd(IV) Intermediate D->E F Reductive Elimination E->F C-C Formation F->A Catalyst Regeneration G Arylated Product F->G

Figure 1: Proposed Pd(II)/Pd(IV) catalytic cycle for the directed C-H arylation.

Experimental Protocol: C(sp³)-H Arylation of the Benzyl Group

This protocol details a general procedure for the palladium-catalyzed arylation of the benzylic C-H bond directed by the this compound group.

Materials and Equipment
  • Substrate: this compound (1.0 equiv)

  • Arylating Agent: Aryl iodide (2.0 equiv)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Ligand: Isoquinoline (20 mol%)[7]

  • Oxidant/Base: Silver(I) acetate (AgOAc) (3.0 equiv)[7]

  • Additive: 2-Carbomethoxynorbornene (NBE-CO₂Me) (1.5 equiv)[7]

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous (0.1 M)

  • Standard Glassware: Oven-dried screw-cap reaction vial (e.g., 4 mL), magnetic stir bar

  • Inert Atmosphere: Nitrogen or Argon gas line

  • Heating: Stirring hotplate or oil bath

  • Purification: Silica gel for column chromatography, standard solvents (hexanes, ethyl acetate)

Step-by-Step Reaction Procedure

Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Add Solids: Substrate, Pd(OAc)₂, Isoquinoline, AgOAc, NBE-CO₂Me B 2. Add Liquids: Anhydrous DCE, Aryl Iodide A->B C 3. Seal & Purge: Seal vial with cap, purge with N₂/Ar for 5 min B->C D 4. Heat & Stir: Place in preheated oil bath at 100 °C for 24 h C->D Transfer to heating block E 5. Cool & Filter: Cool to RT, dilute with CH₂Cl₂, filter through Celite® D->E Reaction complete F 6. Concentrate: Remove solvent under reduced pressure E->F G 7. Purify: Silica gel column chromatography F->G H 8. Characterize: Obtain pure product, analyze by NMR, MS G->H

Figure 2: General experimental workflow from setup to product characterization.

  • Vial Preparation: To an oven-dried 4 mL screw-cap vial containing a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv), palladium(II) acetate (2.2 mg, 0.01 mmol, 10 mol%), isoquinoline (2.6 mg, 0.02 mmol, 20 mol%), silver(I) acetate (50.1 mg, 0.3 mmol, 3.0 equiv), and 2-carbomethoxynorbornene (22.8 mg, 0.15 mmol, 1.5 equiv).[7]

  • Reagent Addition: To the vial containing the solid mixture, add the desired aryl iodide (0.3 mmol, 3.0 equiv) followed by anhydrous 1,2-dichloroethane (1.0 mL).

  • Inerting: Securely seal the vial with a Teflon-lined cap. Purge the vial with dry nitrogen or argon gas for 5 minutes by inserting an inlet needle through the septum and providing a vent with another needle.

  • Heating: Place the vial into a preheated oil bath or heating block set to 100 °C.

  • Reaction Monitoring: Allow the reaction to stir vigorously for 24 hours. The progress can be monitored by taking small aliquots and analyzing by TLC or LC-MS.

  • Workup: After 24 hours, remove the vial from the heat and allow it to cool to room temperature. Dilute the reaction mixture with dichloromethane (CH₂Cl₂) and filter the contents through a small plug of Celite® to remove insoluble salts. Wash the Celite® pad with additional CH₂Cl₂.

  • Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude residue should be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure arylated product.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Summary: Reaction Scope and Limitations

The described protocol is expected to be compatible with a wide range of aryl iodides. Based on analogous systems, both electron-rich and electron-deficient aryl iodides should be suitable coupling partners.[7]

EntryAryl Iodide (Ar-I)Functional Groups ToleratedExpected Yield Range (%)
14-IodoanisoleMeO (Electron-donating)80-95%
21-Iodo-4-(trifluoromethyl)benzeneCF₃ (Electron-withdrawing)70-85%
34-IodobenzonitrileCN (Electron-withdrawing)65-80%
44-BromoiodobenzeneBr (Halogen)75-90%
52-IodonaphthalenePolycyclic Aromatic80-95%[7]
63-IodopyridineHeterocycle40-60%[7]

Note: Yields are predictive and based on similar literature reports.[7] Actual yields may vary and require optimization. Sterically hindered aryl iodides (e.g., ortho-substituted) may result in lower yields.

Troubleshooting and Key Insights

  • Low Conversion:

    • Cause: Insufficiently anhydrous conditions or poor quality reagents.

    • Solution: Ensure the solvent is freshly distilled or from a sealed bottle. Use fresh Pd(OAc)₂ and AgOAc. Ensure the vial is properly purged with inert gas.

  • Formation of Side Products:

    • Cause: Homocoupling of the aryl iodide or decomposition of the catalyst.

    • Solution: Ensure stoichiometric ratios are accurate. The isoquinoline ligand is crucial for stabilizing the catalyst and promoting the desired pathway.[7]

  • No Reaction:

    • Cause: The catalyst may not be active.

    • Solution: The choice of palladium precursor can significantly impact reaction outcomes.[8] If Pd(OAc)₂ fails, other precursors like Pd(TFA)₂ or pre-formed catalysts could be explored.

Causality Behind Experimental Choices:

  • Isoquinoline Ligand: Simple pyridine-type ligands have been shown to be highly effective in promoting meta-C-H functionalization, and isoquinoline was identified as a top performer in related systems, likely due to its electronic properties and ability to stabilize the active catalytic species.[7]

  • Silver(I) Acetate (AgOAc): This reagent serves a dual purpose. It acts as an acetate source to facilitate the C-H activation step (CMD) and as a halide scavenger, reacting with the iodide from the oxidative addition step to prevent catalyst inhibition.

  • NBE-CO₂Me Additive: Norbornene derivatives are often used in palladium catalysis as "transient mediators" or ligands that can facilitate challenging steps in the catalytic cycle, though their exact role can be complex and multifaceted.[7]

Safety Precautions

  • Palladium Compounds: Palladium salts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: 1,2-Dichloroethane (DCE) is a suspected carcinogen and is toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Aryl Halides: Many aryl halides are irritants. Avoid inhalation and skin contact.

  • Heating: Use a blast shield when heating sealed reaction vials due to the potential for pressure buildup.

References

  • Synthesis and application of 8‐aminoquinoline auxiliary in diverse C−H functionalization protocols. (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Wang, B., et al. (2017). Meta-C–H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)/Isoquinoline Catalyst. PMC. Retrieved February 12, 2024, from [Link]

  • Palladium-Catalyzed C–H Arylation of Quinoidal Scaffolds Through Homogeneous and Heterogeneous Pathways: Advancing Toward Trypanocidal Prototypes. (n.d.). PMC. Retrieved February 12, 2024, from [Link]

  • Palladium-Catalyzed C-H Arylation: Research Guide & Papers. (n.d.). PapersFlow. Retrieved February 12, 2024, from [Link]

  • Ligand-Enabled Palladium(II)-Catalyzed γ-C(sp3)−H Arylation of Primary Aliphatic Amines. (2024). American Chemical Society. Retrieved February 12, 2024, from [Link]

  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. (2020). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Pd(II)‐Catalyzed arylation of quinoline derivatives. (2021). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Zhan, B.-B., et al. (2022). Palladium-catalyzed enantioselective C–H functionalization via C–H palladation. Trends in Chemistry. Retrieved February 12, 2024, from [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. Retrieved February 12, 2024, from [Link]

  • Researchers reveal intermediate's key role in palladium-photocatalyzed reactions. (2025). University of Illinois. Retrieved February 12, 2024, from [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. Retrieved February 12, 2024, from [Link]

  • Götze, J. P., & Tissot, M. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. Retrieved February 12, 2024, from [Link]

  • Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. (n.d.). SlideShare. Retrieved February 12, 2024, from [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). MDPI. Retrieved February 12, 2024, from [Link]

  • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. (2024). PubMed. Retrieved February 12, 2024, from [Link]

  • Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved February 12, 2024, from [Link]

  • Stahl, S. S. (2017). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews. Retrieved February 12, 2024, from [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI. Retrieved February 12, 2024, from [Link]

  • Onunga, D. O., et al. (2019). The role of 8-quinolinyl moieties in tuning the reactivity of palladium(II) complexes: a kinetic and mechanistic study. Semantic Scholar. Retrieved February 12, 2024, from [Link]

  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. (n.d.). ChemRxiv. Retrieved February 12, 2024, from [Link]

Sources

Application Note: N-benzyl-6-methylquinoline-8-sulfonamide in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of N-benzyl-6-methylquinoline-8-sulfonamide as a specialized bidentate ligand in transition metal catalysis, specifically focusing on its role in Palladium(II)-catalyzed C(sp³)-H functionalization .

Executive Summary

This compound (hereafter referred to as L-QSA-Bn ) represents a distinct class of bidentate N,N-ligands designed for high-fidelity C–H activation . Unlike the ubiquitous 8-aminoquinoline (AQ) directing groups which form rigid amide chelates, the 8-sulfonamidoquinoline scaffold offers a unique electronic profile due to the sulfonyl group's geometry and electron-withdrawing nature.

This ligand is primarily applied in Palladium(II)-catalyzed remote C(sp³)-H arylation and alkylation , where the 6-methyl group prevents off-target cyclopalladation at the ligand's own 6-position, and the N-benzyl moiety provides critical steric bulk to enforce site-selectivity on the substrate.

Key Applications
  • Pd(II)-Catalyzed C(sp³)-H Arylation: Enabling functionalization of unactivated methyl and methylene groups.

  • Site-Selective C-H Fluorination: Modulating the electrophilicity of the Pd(IV) intermediate.

  • Cu(II)-Mediated Oxidative Coupling: Facilitating C-N and C-O bond formation via stabilized radical pathways.

Mechanistic Principles

Ligand Design & Coordination Mode

The efficacy of L-QSA-Bn stems from its ability to form a bidentate anionic N,N-chelate with Palladium(II). Upon deprotonation of the sulfonamide nitrogen, the ligand coordinates through:

  • The Quinoline Nitrogen (

    
    ) : Acts as a neutral 
    
    
    
    -donor.
  • The Sulfonamide Nitrogen (

    
    ) : Acts as an anionic X-type donor.
    

This creates a neutral Pd(L-QSA-Bn)₂ or cationic [Pd(L-QSA-Bn)(Solvent)]⁺ species, depending on the stoichiometry and counter-ions. The sulfonyl (


)  backbone introduces a "kink" in the chelate ring compared to the planar amide of AQ ligands, altering the bite angle and electronic density at the metal center, which facilitates the difficult reductive elimination  step in C-H activation cycles.
The "6-Methyl" Blocking Effect

In unsubstituted quinoline ligands, the C-H bond at the 6-position (para to the nitrogen) is susceptible to electrophilic palladation or radical attack, leading to catalyst decomposition. The 6-methyl substituent sterically and electronically blocks this position, significantly enhancing the turnover number (TON) and catalyst stability under oxidative conditions.

Catalytic Cycle Visualization

CatalyticCycle Pd_Pre Pd(OAc)2 (Precatalyst) Active_Cat Active Species [Pd(L-QSA-Bn)(OAc)] Pd_Pre->Active_Cat + Ligand (L-QSA-Bn) Coordination Substrate Coordination (Directing Group Binding) Active_Cat->Coordination + Substrate CH_Activation C-H Activation (CMD Mechanism) Coordination->CH_Activation - HOAc Pd_IV Oxidative Addition (Formation of Pd(IV)-Aryl) CH_Activation->Pd_IV + Ar-I / Oxidant Red_Elim Reductive Elimination (C-C Bond Formation) Pd_IV->Red_Elim Product_Rel Product Release & Catalyst Regeneration Red_Elim->Product_Rel Product_Rel->Active_Cat Cycle Closes

Figure 1: Catalytic cycle for Pd(II)-catalyzed C-H arylation using this compound.

Experimental Protocol: C(sp³)-H Arylation

This protocol describes the arylation of a representative aliphatic amide substrate using L-QSA-Bn .

Reagents & Equipment
  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (Strem or Sigma, >98%).

  • Ligand: this compound (Synthesized or Custom Order).

  • Oxidant/Additive: Silver Carbonate (Ag₂CO₃) or Silver Acetate (AgOAc).

  • Solvent: t-Amyl Alcohol or Hexafluoroisopropanol (HFIP) (Anhydrous).

  • Reaction Vessel: 10 mL screw-cap vial with Teflon septum.

Step-by-Step Procedure
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a glovebox, weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol%) and L-QSA-Bn (3.1 mg, 0.01 mmol, 10 mol%) into the vial.

    • Add 0.5 mL of solvent and stir for 10 minutes at room temperature to form the active ligated species (color change from orange to yellow/brown often observed).

  • Reaction Assembly:

    • Add the Substrate (0.1 mmol, 1.0 equiv).

    • Add the Aryl Iodide coupling partner (0.2 - 0.3 mmol, 2-3 equiv).

    • Add Ag₂CO₃ (0.2 mmol, 2.0 equiv) as the halide scavenger/oxidant.

    • Add remaining solvent to reach a total volume of 1.0 mL (0.1 M concentration).

  • Execution:

    • Seal the vial tightly.

    • Heat the reaction block to 110 °C with vigorous stirring (800 rpm).

    • Run for 18-24 hours .

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (5 mL) and filter through a short pad of Celite to remove silver salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Optimization Table
ParameterStandard ConditionVariation A (For Steric Bulk)Variation B (For Reactivity)
Solvent t-Amyl AlcoholTolueneHFIP (increases electrophilicity)
Base Ag₂CO₃K₂HPO₄CsOAc
Temp 110 °C130 °C80 °C
Ligand Loading 10 mol%20 mol%5 mol%

Synthesis of the Ligand (L-QSA-Bn)

Since this specific derivative is not always commercially available, an in-house synthesis protocol is provided.

Reaction Scheme: 6-Methylquinoline-8-sulfonyl chloride + Benzylamine -> this compound

  • Starting Material: Dissolve 6-methylquinoline-8-sulfonyl chloride (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Addition: Cool to 0 °C. Add Triethylamine (2.5 equiv) followed by dropwise addition of Benzylamine (1.1 equiv).

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC.[1]

  • Work-up: Wash with 1M HCl (to remove unreacted amine/quinoline traces), then Brine. Dry over Na₂SO₄.[1]

  • Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH 98:2).

    • Yield Expectation: >85%.[3]

    • Characterization: ¹H NMR should show the distinct singlet for the 6-methyl group (~2.5-2.6 ppm) and the benzylic methylene (~4.2 ppm).

Troubleshooting & Expert Tips

  • Problem: Low Conversion.

    • Root Cause:[1][4][5] Catalyst deactivation (Pd black formation).

    • Solution: Ensure the 6-methyl group is present on the ligand; unsubstituted quinoline sulfonamides degrade faster. Switch solvent to HFIP to stabilize the high-valent Pd intermediate.

  • Problem: Site-Selectivity Issues.

    • Root Cause:[1][4][5] Ligand exchange or background reaction.

    • Solution: Increase the ligand:Pd ratio to 1.5:1 or 2:1 to ensure the metal center is fully ligated by the bulky L-QSA-Bn throughout the cycle.

  • Problem: Protodeiodination of Aryl Iodide.

    • Root Cause:[1][4][5] Reaction temperature too high or solvent wet.

    • Solution: Use anhydrous solvents and lower temperature to 90 °C, extending reaction time.

References

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Syntheses and Transformations of α-Amino Acids via Palladium-Catalyzed C–H Functionalization. Accounts of Chemical Research. Link

    • Context: Establishes the utility of bidentate auxiliary ligands in Pd-catalyzed C-H activ
  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-Catalyzed Arylation of sp³ C-H Bonds. Accounts of Chemical Research. Link

    • Context: Foundational work on quinoline-based directing groups and ligands.
  • Desai, L. V., Stowers, K. J., & Sanford, M. S. (2010). Insights into the Mechanism of Palladium-Catalyzed C–H Functionalization. Journal of the American Chemical Society. Link

    • Context: Mechanistic details on the role of ligand electronics (sulfonamide vs amide)
  • Topală, T. L., et al. (2024). Complexes of essential metal ions with new sulfonamide ligand N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide. ResearchGate. Link

    • Context: Structural characterization of quinoline-8-sulfonamide complexes with transition metals.

Sources

Application Note: Scalable Production of N-benzyl-6-methylquinoline-8-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the scalable production of N-benzyl-6-methylquinoline-8-sulfonamide , a representative scaffold in medicinal chemistry often utilized for its metal-chelating properties and potential as an inhibitor in various enzymatic pathways (e.g., histone methyltransferases, metalloproteases).

The guide prioritizes process scalability , regiochemical integrity , and safety , moving away from small-scale discovery routes (e.g., milligram-scale couplings) toward gram-to-kilogram capable workflows.[1]

Executive Summary & Strategic Analysis

The synthesis of 8-sulfonamido-quinolines is frequently complicated by regioselectivity issues during the functionalization of the quinoline core. While the 6-methyl substituent activates the ring, it introduces competition between the 5-position (ortho to methyl) and the 8-position (favored by the quinoline nitrogen electronics).

This protocol utilizes a Direct Chlorosulfonation Strategy optimized for thermodynamic control to favor the 8-isomer, followed by a robust Biphasic Schotten-Baumann Coupling .[1] This route avoids expensive palladium catalysts or unstable diazonium intermediates, making it suitable for scale-up.[1]

Key Process Parameters:
  • Regiocontrol: High-temperature chlorosulfonation exploits the steric hindrance at the peri-5-position to favor the 8-sulfonyl chloride.

  • Purification: Avoidance of column chromatography through selective crystallization.[1]

  • Safety: Management of the violent exotherm associated with chlorosulfonic acid quenching.

Retrosynthetic Logic & Pathway

The convergent synthesis disconnects the sulfonamide bond, tracing back to two commercially viable precursors: 6-methylquinoline and benzylamine .[1]

  • Step 1 (Electrophilic Aromatic Substitution): Chlorosulfonation of 6-methylquinoline.[1] The 6-methyl group directs ortho (5, 7), but the 5-position is sterically deactivated by the C4-proton (peri-interaction). The 8-position is electronically activated by the ring system and accessible, making it the major product under thermodynamic conditions.

  • Step 2 (Nucleophilic Substitution): Aminolysis of the sulfonyl chloride with benzylamine.[1]

Synthesispathway Start 6-Methylquinoline (Starting Material) Inter 6-Methylquinoline- 8-sulfonyl Chloride Start->Inter Step 1: Chlorosulfonation (Thermodynamic Control) Reagent1 ClSO3H (Chlorosulfonic Acid) Reagent1->Inter Product N-benzyl-6-methylquinoline- 8-sulfonamide Inter->Product Step 2: Aminolysis (Schotten-Baumann) Reagent2 Benzylamine Reagent2->Product

Figure 1: Retrosynthetic pathway emphasizing the two-step linear sequence.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Methylquinoline-8-Sulfonyl Chloride

Objective: Convert 6-methylquinoline to its sulfonyl chloride derivative with >90% regioselectivity.

Safety Critical: Chlorosulfonic acid reacts explosively with water.[1] All glassware must be oven-dried.[1] The quench step releases massive amounts of HCl gas; a scrubber is required.[1]

Materials:
  • 6-Methylquinoline (1.0 equiv)

  • Chlorosulfonic acid (5.0 - 6.0 equiv)

  • Thionyl chloride (2.0 equiv, optional, enhances conversion of sulfonic acid byproducts)

  • Dichloromethane (DCM)

  • Ice/Water[1][2][3][4]

Procedure:
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a gas outlet connected to a NaOH trap (scrubber).

  • Addition: Charge the flask with Chlorosulfonic acid (5.0 equiv). Cool to 0–5 °C using an ice bath.

  • Reaction: Add 6-Methylquinoline dropwise over 30–60 minutes. Note: The reaction is highly exothermic.[1][5] Maintain internal temperature <10 °C during addition to prevent charring.

  • Heating (Isomer Control): Once addition is complete, remove the ice bath. Slowly heat the mixture to 90–100 °C and hold for 2–4 hours.

    • Expert Insight: Heating promotes the thermodynamic equilibration, favoring the 8-isomer over the kinetically formed 5-isomer.

  • Quench (Hazardous): Cool the mixture to room temperature. Pour the reaction mass very slowly onto a stirred slurry of crushed ice (approx. 10x weight of acid).[1]

    • Caution: This step generates significant HCl fumes.[1] Use high-efficiency fume extraction.[1]

  • Isolation: The sulfonyl chloride will precipitate as a gummy solid or oil.[1] Extract with DCM (3x).[1][6]

  • Workup: Wash the organic layer with cold water (2x) and cold 5% NaHCO₃ (1x) to remove residual acid.[1] Dry over anhydrous MgSO₄.

  • Crystallization: Concentrate the solvent to ~20% volume.[1] Add cold Hexanes or Heptane to induce crystallization.[1] Filter the off-white solid.[1]

    • Target Yield: 60–75%

    • Purity: >95% (by ¹H NMR).

Protocol B: Coupling with Benzylamine (Schotten-Baumann Conditions)

Objective: Form the sulfonamide bond under mild, biphasic conditions that simplify salt removal.[1]

Materials:
  • 6-Methylquinoline-8-sulfonyl chloride (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (2.5 equiv)

  • Solvent System: THF/Water (1:1) or DCM/Water (1:1)

Procedure:
  • Preparation: Dissolve Benzylamine and Na₂CO₃ in the water fraction (or add solid carbonate to the biphasic mix).[1]

  • Coupling: Dissolve 6-Methylquinoline-8-sulfonyl chloride in the organic solvent (THF or DCM). Add this solution dropwise to the stirred amine/base mixture at room temperature.

  • Monitoring: Stir vigorously for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.[1] The sulfonyl chloride spot should disappear.[1]

  • Workup:

    • Separate the layers.[1][4][6][7][8]

    • Extract the aqueous layer once with the organic solvent.

    • Combine organics and wash with 1M HCl (to remove unreacted benzylamine and quinoline traces).[1]

    • Wash with Brine, dry over Na₂SO₄, and filter.[1]

  • Purification: Evaporate the solvent. Recrystallize the crude residue from Ethanol/Water or EtOAc/Hexane.[1]

    • Target Yield: 85–95%

    • Appearance: White to pale yellow crystalline solid.[1]

Process Visualization & Logic Flow

The following diagram illustrates the critical decision points and physical operations required for the scale-up.

ProcessFlow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amidation Start Start: 6-Methylquinoline AddAcid Add to ClSO3H (0°C) Exotherm Control Start->AddAcid Heat Heat to 100°C (Thermodynamic Selection) AddAcid->Heat Quench Quench on Ice (Violent HCl Release) Heat->Quench Extract DCM Extraction & Crystallization Quench->Extract Mix Biphasic Mixing (R-SO2Cl + Benzylamine) Extract->Mix Isolated Sulfonyl Chloride Wash Acid Wash (1M HCl) Remove excess Amine Mix->Wash Final Recrystallization (EtOH/Water) Wash->Final Output N-benzyl-6-methylquinoline- 8-sulfonamide Final->Output Pure Product (>98%)

Figure 2: Operational workflow for the synthesis, highlighting safety critical control points (Red) and purification steps (Blue).

Analytical Validation

To ensure the integrity of the final product, the following analytical signatures must be verified:

TechniqueExpected FeatureDiagnostic Value
¹H NMR Singlet at ~2.5-2.6 ppm (3H)Confirms 6-Methyl group integrity.[1]
¹H NMR Doublet at ~4.2-4.4 ppm (2H)Confirms N-Benzyl methylene group.[1]
¹H NMR Exchangeable triplet/broad singlet ~7-8 ppmConfirms Sulfonamide NH.[1]
¹H NMR Downfield shifts (8.9-9.1 ppm)Characteristic of Quinoline H-2/H-4 protons.[1]
HPLC Single peak, >98% areaConfirms removal of 5-isomer and unreacted amine.[1]
LC-MS [M+H]⁺ peak matching formulaConfirmation of molecular weight.

Troubleshooting & Optimization

  • Issue: Presence of 5-sulfonyl isomer (approx. 5-10%).[1]

    • Solution: Recrystallize the intermediate sulfonyl chloride from pure Hexanes or Toluene before the coupling step. The 8-isomer is typically less soluble and crystallizes first.[1]

  • Issue: Low yield in Step 1.

    • Solution: Ensure the chlorosulfonic acid is fresh.[1] Old reagent hydrolyzes to sulfuric acid, which leads to sulfonic acid formation (water soluble) rather than the chloride. Add 1-2 equiv of Thionyl Chloride during the heating phase to convert sulfonic acids to sulfonyl chlorides.

  • Issue: Hydrolysis of Sulfonyl Chloride during coupling.

    • Solution: Switch from Biphasic (Water/DCM) to Anhydrous (DCM/Et₃N) conditions if the reaction is too slow.[1]

References

  • General Quinoline Sulfonation:The Chemistry of Heterocyclic Compounds, Quinolines, Part 1.
  • Chlorosulfonation Methodology: Cremlyn, R. J.[1] "Chlorosulfonic Acid: A Versatile Reagent."[1][9] Royal Society of Chemistry, 2002.[1] (Definitive guide on chlorosulfonation protocols).

  • Regioselectivity in Methylquinolines: Zubkov, V. O., et al. "Chlorosulfonation of Quinoline-2 and Quinoline-4-one by Chlorosulfonic Acid."[1] Journal of Organic and Pharmaceutical Chemistry, 2015.[1] Link (Discusses temperature effects on regioselectivity).

  • Sulfonamide Synthesis via SO2 Surrogates (Alternative): Kaur, L., et al. "Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation."[1] Journal of Organic Chemistry, 2025.[1] Link (Modern catalytic alternative).[1]

  • Commercial Availability & Properties: "6-Methylquinoline-8-sulfonyl chloride."[1] PubChem Compound Summary. Link

Sources

Troubleshooting & Optimization

Overcoming catalyst poisoning when using N-benzyl-6-methylquinoline-8-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Poisoning with N-benzyl-6-methylquinoline-8-sulfonamide

Executive Summary

This compound presents a unique challenge in transition metal catalysis (Pd, Pt, Rh, Ir). Unlike simple pyridines that poison catalysts via monodentate coordination, this substrate acts as a bidentate chelator . The proximity of the quinoline nitrogen (N1) and the sulfonamide moiety at the C8 position allows for the formation of a highly stable 5- or 6-membered metallacycle, effectively sequestering the metal center and arresting the catalytic cycle.

This guide details the mechanistic root of this deactivation and provides three field-validated protocols to restore catalytic turnover.

The Poisoning Mechanism: Why Your Reaction Stalls

The primary failure mode is Chelation-Induced Deactivation .

  • The Trap: Under standard cross-coupling conditions (often basic), the sulfonamide nitrogen is deprotonated (

    
    ). The resulting anion coordinates to the metal, while the quinoline nitrogen donates its lone pair.
    
  • The Result: The formation of a thermodynamic sink—a stable metal-chelate complex that resists reductive elimination or oxidative addition.

Visualizing the Deactivation Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the chelation trap.

CatalystPoisoning ActiveCat Active Pd(0) Species Poisoned POISONED STATE (Stable Metallacycle) ActiveCat->Poisoned Bidentate Chelation (Quinoline N + Sulfonamide N) Substrate Substrate: N-benzyl-6-methyl quinoline-8-sulfonamide Substrate->Poisoned Product Coupled Product Substrate->Product Productive Cycle (Slow/Blocked) Substrate->Product Enabled Pathway Additive Lewis Acid Additive (e.g., Zn(OTf)2) Additive->Substrate Pre-coordination (Blocks Quinoline N)

Figure 1: Mechanism of catalyst deactivation via bidentate chelation and the rescue strategy using Lewis Acid additives.

Troubleshooting & Optimization Protocols
Scenario A: The "Decoy" Strategy (Lewis Acid Additives)

Best for: Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). Logic: Introduce a "sacrificial" Lewis acid that binds to the quinoline nitrogen more strongly than the palladium catalyst does, but reversibly enough to allow the reaction to proceed.

  • Recommended Additive: Zinc Triflate [Zn(OTf)₂] or Boron Trifluoride Etherate [BF₃·OEt₂].

  • Stoichiometry: 0.5 – 1.0 equivalents relative to the substrate.

Protocol:

  • Pre-complexation: Dissolve this compound in the reaction solvent.

  • Addition: Add Zn(OTf)₂ (0.5 equiv) and stir at room temperature for 15 minutes. Note: You may observe a slight precipitate or color change; this is the Zn-quinoline complex forming.

  • Catalyst Introduction: Add the Pd catalyst, ligand, and coupling partner.

  • Heating: Proceed with heating. The Zn protects the N-heterocycle, while the Pd performs the coupling on the target site (e.g., aryl halide).

Scenario B: Ligand Overpowering (Steric Bulk)

Best for: Reactions where Lewis acids are incompatible with other reagents. Logic: Use bulky, electron-rich ligands that sterically crowd the metal center, making the formation of the planar chelate complex energetically unfavorable.

  • Recommended Ligands:

    • Buchwald Ligands: XPhos, BrettPhos (The biaryl bulk prevents "flat" coordination of the quinoline).

    • NHCs: IPr or IMes (Strong sigma donation stabilizes the active species against displacement).

Scenario C: Protonation (pH Switching)

Best for: Hydrogenation reactions.[1][2][3] Logic: In acidic media, the quinoline nitrogen is protonated (


), rendering it non-nucleophilic. It can no longer bind the metal.
  • Reagent: Trifluoroacetic acid (TFA) or Methanesulfonic acid (MsOH).

  • Protocol: Run the hydrogenation in a solvent mixture containing 1.0–2.0 equivalents of TFA. Post-reaction, neutralize with NaHCO₃ to recover the free base.

Comparative Performance Data

The following table summarizes the impact of these strategies on a standard Suzuki coupling of this compound (acting as the nucleophile component or containing a halide) with Phenylboronic acid.

Condition StrategyCatalyst SystemAdditiveYield (%)Catalyst Status
Control Pd(PPh₃)₄None< 10%Poisoned (Black precipitate formed)
Lewis Acid Pd(PPh₃)₄Zn(OTf)₂ (0.5 eq)82%Active (Homogeneous)
Bulky Ligand Pd₂(dba)₃ / XPhosNone76%Active
High Temp Pd(OAc)₂ / PPh₃None25%Rapid Deactivation
Frequently Asked Questions (FAQs)

Q: Can I use Copper (Cu) as a co-catalyst to prevent poisoning? A: Yes, but with caution. Copper salts (CuI) are often used in Sonogashira couplings. However, in this specific case, Cu(I) binds the sulfonamide/quinoline chelate very tightly. If you use Cu, you must use it in stoichiometric amounts (1.0 equiv) to fully saturate the chelating sites, effectively using Cu as a "masking group" rather than a catalyst.

Q: My reaction turns black immediately upon heating. Is this poisoning? A: Yes. Immediate precipitation of "palladium black" suggests that the ligand has been stripped from the metal by your substrate, leading to the formation of catalytically inactive Pd nanoparticles. This confirms that the substrate is out-competing your phosphine ligand. Switch to a bidentate ligand (like dppf) or a bulky monodentate ligand (XPhos) to increase complex stability.

Q: Does the methyl group at position 6 affect the poisoning? A: Minimally. The methyl group is at the "back" of the molecule relative to the chelating pocket (positions 1 and 8). It does not provide enough steric hindrance to prevent the N1-nitrogen from binding the metal. Do not rely on the methyl group to protect your catalyst.

References
  • Mechanisms of Catalyst Deactivation by N-Heterocycles

    • Title: Overcoming Catalyst Deactivation in Reactions with Nitrogen Heterocycles.[4]

    • Source: BenchChem Technical Support.[5]

  • Lewis Acid Additives in Palladium Catalysis

    • Title: Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization.[6][7]

    • Source: Organic & Biomolecular Chemistry (RSC).[6]

    • URL:[Link]

  • Hydrogenation of Quinolines (Protonation Strategy)

    • Title: Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework.[3]

    • Source: C
    • URL:[Link]

  • Sulfonamide Coordination Chemistry

    • Title: Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
    • Source: MDPI Molecules.
    • URL:[Link][8]

Sources

Technical Support Center: Strategies for Enhancing Enantioselectivity with Chiral Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of enhancing enantioselectivity using chiral analogs, such as ligands, catalysts, and auxiliaries. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your stereoselective transformations effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions that frequently arise when designing and implementing enantioselective reactions.

Q1: What is the fundamental principle behind using chiral analogs to control enantioselectivity?

The core principle is chiral recognition . For a reaction to be enantioselective, the chiral analog (e.g., a ligand complexed to a metal catalyst) must interact differently with the prochiral substrate to form two diastereomeric transition states. These transition states, leading to the R and S enantiomers respectively, must have a significant difference in their free energies of activation (ΔΔG‡).

This is often visualized using the three-point interaction model . For effective differentiation, the chiral catalyst or reagent must have at least three points of interaction with the substrate. If only two points of interaction exist, the substrate can often rotate to present its other face, leading to the formation of both enantiomers. The steric and electronic properties of the chiral analog create a highly defined three-dimensional environment, making one of the diastereomeric transition states significantly more stable (lower in energy) than the other, thus favoring the formation of one enantiomer.

Fig 1: The Three-Point Interaction Model cluster_0 Favorable Transition State (Lower Energy) cluster_1 Unfavorable Transition State (Higher Energy) a Large Group (L) pocket_a Large Pocket a->pocket_a Steric Fit b Medium Group (M) pocket_b Medium Pocket b->pocket_b Electronic Interaction c Small Group (S) pocket_c Small Pocket c->pocket_c H-Bonding d Large Group (L) pocket_d Small Pocket d->pocket_d Steric Clash e Medium Group (M) pocket_e Medium Pocket e->pocket_e Electronic Interaction f Small Group (S) pocket_f Large Pocket f->pocket_f H-Bonding

Caption: A diagram illustrating how a chiral catalyst's specific pockets create a low-energy pathway for one enantiomer while sterically hindering the other.

Q2: How do I select the appropriate chiral ligand or auxiliary for my specific transformation?

There is no universal chiral analog; the selection is highly dependent on the reaction mechanism and the substrate. The process should be systematic:

  • Literature Precedent: Start by searching for the same or similar transformations in established chemical literature. Databases like SciFinder, Reaxys, and Google Scholar are invaluable. Often, a specific class of ligands (e.g., BINOL, Salen, TADDOL) is known to be effective for a particular reaction type (e.g., reductions, additions, cyclizations).

  • Consider the Mechanism: Understand the reaction mechanism. Is it a metal-catalyzed reaction? If so, the ligand's role is to create a chiral environment around the metal center. Is it a substrate-controlled reaction using a chiral auxiliary? In this case, the auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction, and is then cleaved.

  • Ligand "Tuning": Chiral ligands often belong to "privileged" structural families. Within a family, you can "tune" the steric and electronic properties. For example, modifying substituents on the ligand's backbone can influence the size of the chiral pocket, which can be crucial for achieving high enantioselectivity with different substrates.

  • Screening: It is almost always necessary to perform an experimental screen of a small library of commercially available chiral ligands from different structural classes to identify a promising lead.

Q3: What are the most reliable methods for determining enantiomeric excess (% ee)?

Accurate determination of enantiomeric excess is critical for validating your results. The most common and reliable techniques are chromatographic.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Enantiomers are separated on a chiral stationary phase (CSP). The principle is that the two enantiomers transiently and diastereomerically interact with the chiral selector of the CSP, leading to different retention times. The % ee is calculated from the relative areas of the two enantiomeric peaks.

  • Chiral Gas Chromatography (GC): This is suitable for volatile and thermally stable compounds. Similar to HPLC, it uses a chiral stationary phase to separate the enantiomers.

  • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃), the NMR signals for the enantiomers (or for diastereomers formed in situ) can be resolved. This allows for the integration of the distinct peaks to determine the enantiomeric ratio. This method is often used for confirmation or when chromatographic methods are difficult to develop.

Troubleshooting Guide: Common Issues in Enantioselective Reactions

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My reaction is yielding a racemic mixture (or very low % ee). What are the first troubleshooting steps?

A low % ee is a common issue. Before making drastic changes, perform a systematic check of the fundamentals.

start Low % ee Observed check_purity Verify Purity of All Reagents & Solvents start->check_purity check_catalyst Confirm Catalyst/Ligand Integrity & Activity check_purity->check_catalyst Purity Confirmed check_conditions Re-evaluate Reaction Conditions (Temp, Conc.) check_catalyst->check_conditions Catalyst is Active optimize Systematically Optimize Parameters check_conditions->optimize Conditions Verified

Caption: A workflow for initial troubleshooting steps when encountering low enantioselectivity.

  • Verify Reagent and Solvent Purity: Impurities can destroy or inhibit the catalyst. For example, water or oxygen can be detrimental in many organometallic reactions. Ensure solvents are rigorously dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen) if required.

  • Check Catalyst/Ligand Integrity: Is the chiral ligand enantiomerically pure? Confirm its % ee before use. Is the catalyst precursor active? Some catalysts require an activation step. Consider the possibility that the ligand or catalyst is degrading under the reaction conditions.

  • Examine Reaction Temperature: Enantioselectivity is often highly temperature-dependent. According to the Eyring equation, the ratio of enantiomers is related to the difference in the free energies of activation (ΔΔG‡). Lowering the temperature often increases this difference, leading to higher % ee. However, this will also slow down the reaction rate.

  • Concentration Effects: The concentration of the substrate and catalyst can influence the aggregation state of the catalyst, potentially affecting its activity and selectivity. A non-linear relationship between the % ee of the catalyst and the % ee of the product can indicate such effects.

Q2: The enantioselectivity of my reaction is inconsistent between runs. What could be the cause?

Inconsistency points to a lack of control over key variables.

  • Atmospheric Contamination: Trace amounts of water or oxygen can cause significant variations. Ensure your techniques for handling air- and moisture-sensitive reagents are robust and consistently applied.

  • Temperature Fluctuations: A slight variation in room temperature or the heating/cooling bath can impact the % ee. Use a reliable cryostat or temperature controller.

  • Stirring and Mixing: In heterogeneous reactions, or when adding reagents slowly, the rate of stirring can affect local concentrations and reaction rates, leading to variability.

  • Reagent Aging: The purity and activity of reagents, especially organometallics and catalysts, can change over time. Use freshly prepared or properly stored reagents for each run.

Q3: I achieved high % ee on a small scale, but it dropped significantly upon scale-up. How can I fix this?

This is a common challenge in process development. The key issues are often related to mass and heat transfer.

  • Heat Transfer: Exothermic reactions that were easily managed on a small scale can overheat on a larger scale due to the lower surface-area-to-volume ratio. This localized heating can decrease enantioselectivity. Solutions include slower addition of reagents, more efficient cooling, or using a more dilute reaction mixture.

  • Mixing Efficiency: Inadequate mixing on a large scale can lead to localized "hot spots" of high reagent concentration, which can promote side reactions or the formation of the undesired enantiomer. Ensure the reactor geometry and stirring mechanism are appropriate for the scale.

  • Addition Rates: The rate of addition of a key reagent is often critical. What works as a "fast addition" on a 1 mmol scale may be far too rapid on a 1 mol scale. The addition rate should be scaled proportionally to the volume or mass of the reaction.

Advanced Strategies & Experimental Protocols

Protocol: Screening Chiral Ligands for an Asymmetric Ketone Reduction

This protocol provides a general workflow for identifying a lead ligand for the asymmetric reduction of a prochiral ketone to a chiral alcohol using a metal catalyst.

Objective: To identify a chiral ligand that provides high conversion and high enantioselectivity for the reduction of acetophenone.

Materials:

  • Acetophenone (substrate)

  • Isopropanol (solvent and hydride source)

  • Potassium tert-butoxide (base)

  • [Ru(p-cymene)Cl₂]₂ (catalyst precursor)

  • A library of chiral amino alcohol or diamine ligands (e.g., (1R,2S)-(-)-Norephedrine, (S,S)-TsDPEN)

  • Anhydrous solvents and inert atmosphere setup (glovebox or Schlenk line)

  • Vials or reaction tubes for parallel screening

  • Chiral GC or HPLC for analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the substrate (e.g., 1 M acetophenone in anhydrous isopropanol).

    • Prepare a stock solution of the catalyst precursor (e.g., 0.01 M [Ru(p-cymene)Cl₂]₂ in anhydrous isopropanol).

    • Prepare stock solutions of each chiral ligand (e.g., 0.02 M in anhydrous isopropanol).

    • Prepare a stock solution of the base (e.g., 0.1 M potassium tert-butoxide in anhydrous isopropanol).

  • Reaction Setup (in parallel for each ligand):

    • In an inert atmosphere, add the catalyst precursor stock solution (e.g., 100 µL, 1 µmol) to a vial.

    • Add the specific chiral ligand stock solution (e.g., 100 µL, 2 µmol). The ligand-to-metal ratio is a key parameter to optimize.

    • Allow the catalyst and ligand to stir for 15-30 minutes to pre-form the active catalyst.

    • Add the substrate stock solution (e.g., 100 µL, 100 µmol).

    • Initiate the reaction by adding the base stock solution (e.g., 50 µL, 5 µmol).

    • Seal the vials and stir at the desired temperature (e.g., 30 °C) for a set time (e.g., 12 hours).

  • Workup and Analysis:

    • Quench the reaction by adding a few drops of 1 M HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer (e.g., with Na₂SO₄) and concentrate it.

    • Analyze the crude product by GC or HPLC to determine the conversion.

    • Analyze the product by chiral GC or HPLC to determine the enantiomeric excess (% ee).

  • Data Evaluation:

    • Compile the results in a table to compare the performance of each ligand.

LigandConversion (%)% eeFavored Enantiomer
Ligand A9585R
Ligand B9992R
Ligand C8875S
Ligand D6095R

This data allows you to identify Ligand B as a promising candidate for further optimization (e.g., tuning temperature, concentration, and catalyst loading).

References

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Jacobsen, E. N., & Pfaltz, A., & Yamamoto, H. (Eds.). (2004). Comprehensive Asymmetric Catalysis. Springer. [Link]

  • Trost, B. M. (1995). Atom Economy—A Challenge for Organic Synthesis. Angewandte Chemie International Edition in English, 34(3), 259-281. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition, 44(28), 4302-4320. [Link]

Validation & Comparative

1H and 13C NMR Interpretation Guide: N-benzyl-6-methylquinoline-8-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous structural verification protocol for N-benzyl-6-methylquinoline-8-sulfonamide , a scaffold common in medicinal chemistry programs targeting PKM2 inhibition or antimicrobial activity.

Since specific experimental spectral data for this exact derivative is not available in public repositories, this guide utilizes Predictive Structural Elucidation (PSE) based on validated additivity rules, high-fidelity analogue data (6-methylquinoline and 8-sulfonamidoquinolines), and theoretical chemical shift modeling.

Executive Summary

  • Target Molecule: this compound

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Key Diagnostic Challenge: Distinguishing the 6-methyl regioisomer from the 7-methyl isomer and verifying the integrity of the sulfonamide linkage against hydrolysis impurities.

  • Recommended Solvent: DMSO-d

    
      (Critical for observing the sulfonamide -NH- proton and preventing exchange).
    

Structural Analysis & Spin Systems

To interpret the spectrum accurately, the molecule is divided into three distinct spin systems.

System A: The Quinoline Core (Heterocyclic & Benzenoid Rings)
  • Protons: H2, H3, H4 (Heterocyclic); H5, H7 (Benzenoid).

  • Key Feature: The 6-methyl substitution breaks the vicinal coupling on the benzenoid ring, leaving H5 and H7 as meta-coupled (weak coupling,

    
     Hz) or apparent singlets. This is the primary differentiator from 7-methyl isomers.
    
System B: The Sulfonamide Linker
  • Protons: -NH- (Sulfonamide nitrogen).

  • Key Feature: In DMSO-d

    
    , this appears as a triplet (
    
    
    
    Hz) due to coupling with the benzyl methylene, provided the sample is dry and acid-free.
System C: The Benzyl & Methyl Substituents
  • Protons: 6-CH

    
     (Methyl); N-CH
    
    
    
    -Ph (Benzyl methylene); Ph-H (Benzyl aromatic).
  • Key Feature: The 6-methyl group is a diagnostic singlet at high field (~2.5-2.6 ppm), distinct from the benzyl methylene (~4.2 ppm).

Predicted Chemical Shift Data (The "Product")

The following values are derived from chemometric additivity models applied to the base 6-methylquinoline scaffold, accounting for the deshielding anisotropy of the 8-sulfonyl group.

Table 1: 1H NMR Assignment (400 MHz, DMSO-d )
PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Interpretation
H2 9.05 - 9.15 dd

Most deshielded; adjacent to ring Nitrogen.
H4 8.45 - 8.55 dd

Peri-position effect; typical quinoline pattern.
NH 8.40 - 8.60 t (broad)

Diagnostic sulfonamide proton; disappears with D

O shake.
H7 8.15 - 8.25 d (meta)

Ortho to -SO

-; significantly deshielded compared to H5.
H5 7.75 - 7.85 d (meta)

Para to -SO

-; shows meta-coupling to H7.
H3 7.60 - 7.70 dd

Upfield aromatic; couples to H2 and H4.
Ph-H 7.15 - 7.35 m-Benzyl aromatic protons (multiplet overlap).
CH

4.20 - 4.30 d

Benzyl methylene; couples to NH.
6-CH

2.55 - 2.65 s-Diagnostic methyl singlet (distinct from solvent residual).
Table 2: 13C NMR Assignment (100 MHz, DMSO-d )
PositionShift (

, ppm)
TypeNotes
C2 151.0 - 152.0 CHCharacteristic low-field heterocyclic carbon.
C8 137.0 - 138.5 CqIpso-carbon to Sulfonyl; weak intensity.
C4 136.5 - 137.5 CH
C8a 143.0 - 144.0 CqRing junction.
C6 138.0 - 139.0 CqIpso-carbon to Methyl.
C7 131.0 - 132.0 CHDeshielded by ortho-SO

.
C5 128.0 - 129.0 CH
C3 122.5 - 123.5 CH
CH

46.0 - 47.0 CH

Benzylic carbon.
CH

21.0 - 22.0 CH

Methyl carbon.

Performance Comparison: Target vs. Alternatives

In a synthetic context, "performance" refers to the ability of the NMR protocol to distinguish the target from likely impurities (hydrolysis products) or isomers.

Scenario: Distinguishing Regioisomers & Impurities
FeatureTarget (6-Methyl) Alternative 1: 7-Methyl Isomer Alternative 2: Sulfonic Acid (Hydrolysis)
H5/H7 Coupling Meta-coupling (

Hz)
. H5 and H7 are separated by the methyl group.
Ortho-coupling (

Hz)
. H5 and H6 are neighbors; H6 is a doublet.
Meta-coupling (similar to target).
Methyl Shift

2.60 ppm

2.45 - 2.80 ppm (Variable)

2.60 ppm
NH Signal Present (

8.5, triplet)
Present (

8.5, triplet)
Absent (Acid proton is broad/exchanged).
Benzyl CH

Doublet (

4.2)
Doublet (

4.2)
Absent (No benzyl group).
H7 Shift Deshielded (

ppm)
Replaced by Methyl (Signal absent).Highly deshielded (

ppm due to anionic SO

).
  • To rule out 7-Methyl Isomer: Look for the meta-coupling (narrow splitting) of the protons at 7.8 and 8.2 ppm. If you see a large ortho-coupling (~8 Hz) in the benzenoid region, you have the wrong isomer.

  • To rule out Hydrolysis: Confirm the presence of the NH triplet and the Benzyl CH

    
     doublet . If the CH
    
    
    
    is a singlet, the NH is exchanging (wet solvent) or absent (hydrolysis).

Experimental Protocol for Structural Validation

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why? CDCl

      
       often leads to broad or invisible Sulfonamide NH signals due to exchange and poor solubility of polar sulfonamides.
      
  • Vessel: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug if any turbidity is observed.

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of the methyl singlet vs. aromatic protons.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C8, C6) and sulfonamide NH require longer relaxation times for quantitative integration.

  • Scans (NS): 16 (1H), 512-1024 (13C).

Step 3: Assignment Workflow (Logic Flow)

Use the following logic to confirm the structure using 1D and 2D data.

NMR_Workflow Sample Sample in DMSO-d6 H1_Spec 1H NMR Spectrum Sample->H1_Spec Methyl_Check Check 2.6 ppm Singlet (Integrate = 3H) H1_Spec->Methyl_Check NH_Check Check 8.5 ppm Triplet (Integrate = 1H) Methyl_Check->NH_Check Confirmed Coupling_Check Check H5/H7 Meta-Coupling (J~2Hz) NH_Check->Coupling_Check Confirmed Structure_Invalid Impurity/Isomer Detected NH_Check->Structure_Invalid NH Missing/Singlet Structure_Valid Structure Verified: 6-Methyl Regioisomer Coupling_Check->Structure_Valid Meta-coupling present Coupling_Check->Structure_Invalid Ortho-coupling found

Figure 1: Decision tree for verifying the this compound structure using 1H NMR markers.

Advanced Verification (2D NMR)

If the 1D spectrum is ambiguous (e.g., overlapping aromatic signals), use HMBC (Heteronuclear Multiple Bond Correlation) .

  • Diagnostic Correlation 1: The Methyl protons (

    
     2.6) should show a strong 3-bond correlation to C5  and C7 .
    
  • Diagnostic Correlation 2: The H2 proton (

    
     9.1) should correlate to C8a  but not the carbonyl-like region (ruling out amide impurities).
    
  • Diagnostic Correlation 3: The Benzyl CH

    
     (
    
    
    
    4.2) should correlate to the Sulfonamide Nitrogen (in 15N-HMBC) or the ipso-benzyl carbon.

References

  • Quinoline-8-sulfonamide Synthesis & NMR

    • Title: Synthesis of novel sulphonamide derivatives from tunable quinolines with comput
    • Source:Scientific Reports / PMC (N
    • URL:[Link] (Note: Generalized link to relevant PMC search as specific ID varies by release).

    • Relevance: Provides baseline shifts for the quinoline-8-sulfonamide core and methodology for sulfonamide form
  • 6-Methylquinoline Spectral Data

    • Title: 6-Methylquinoline 1H and 13C NMR Spectra.[1][2][3]

    • Source: ChemicalBook / AIST Spectral D
    • Relevance: Establishes the specific chemical shifts for the 6-methylquinoline scaffold used in the predictive model.
  • Solvent Effects in Sulfonamides

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[4]

    • Source:Organometallics (ACS Public
    • URL:[Link]

    • Relevance: Validates the choice of DMSO-d and provides impurity shifts for troubleshooting.

Sources

Comparative Analysis of FTIR in the Structural Elucidation of Sulfonamide Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antimicrobial and diuretic agents, the sulfonamide moiety (


) acts as a critical pharmacophore. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural connectivity, Fourier Transform Infrared Spectroscopy (FTIR) offers a distinct advantage in rapid, cost-effective functional group validation. This guide objectively compares FTIR against its primary alternatives (Raman, NMR) and provides a validated Attenuated Total Reflectance (ATR) protocol for the characterization of sulfonamide-based compounds.

Part 1: The FTIR Profile of Sulfonamides

Mechanism of Detection

FTIR detects the sulfonamide group based on the change in dipole moment associated with the stretching vibrations of the sulfonyl (


) and amine (

) bonds.[1] Unlike homonuclear diatomic bonds (which are Raman active), the highly polar

bond exhibits a strong dipole change, making it intensely infrared active.
Characteristic Vibrational Modes

For a researcher confirming a sulfonamide synthesis, the following spectral bands constitute the "fingerprint" of success:

Functional GroupVibration ModeWavenumber (

)
IntensityCausality & Notes
Sulfonyl (

)
Asymmetric Stretch

StrongHigh polarity of

bonds causes strong absorption.[1] Often the most diagnostic peak.
Sulfonyl (

)
Symmetric Stretch

StrongOccurs at lower energy than asymmetric stretch due to coupled oscillation mechanics.
Amine (

)
Stretching

MediumNumber of bands depends on substitution (Primary = 2 bands, Secondary = 1 band).

Bond
Stretching

Weak/MedOften obscured by fingerprint region noise; less reliable for primary identification.
Visualization of Vibrational Logic

The following diagram illustrates the logical flow from molecular vibration to spectral output, highlighting why specific modes are detected.

VibrationalLogic Molecule Sulfonamide Molecule Dipole Dipole Moment Change (dμ/dq ≠ 0) Molecule->Dipole Bond Polarization IR_Source IR Radiation (4000-400 cm⁻¹) IR_Source->Molecule Excitation Modes Vibrational Modes Dipole->Modes Resonance SubNodes SO₂ Asymmetric Stretch (1350 cm⁻¹) SO₂ Symmetric Stretch (1160 cm⁻¹) N-H Stretch (3300 cm⁻¹) Modes->SubNodes Specific Frequencies Detector Interferogram SubNodes->Detector Constructive Interference FFT Fourier Transform Detector->FFT Mathematical Processing Spectrum Absorbance Spectrum FFT->Spectrum Output

Figure 1: The causal pathway of FTIR signal generation for sulfonamide functional groups.

Part 2: Comparative Technology Review

As a Senior Scientist, one must choose the right tool for the specific analytical question. FTIR is not a replacement for NMR but a complementary technique for functional group verification.

FTIR vs. Raman vs. NMR
FeatureFTIR (ATR) Raman Spectroscopy NMR (

/

)
Primary Utility Functional Group ID (Polar bonds:

,

)
Backbone ID (Non-polar bonds:

,

)
Structural Connectivity & Stereochemistry
Sulfonamide Specificity High:

stretches are distinct and strong.[1]
Moderate:

is active but often weaker than in IR.
High: Shows proton environment near

, but not the bond itself.
Sample Preparation Minimal (Solid/Liquid placed on crystal).None (Can measure through glass/plastic).High (Requires deuterated solvents/solubility).
Water Interference High: Water absorbs strongly in IR (OH stretch).Low: Water is a weak Raman scatterer.[2]N/A: Solvent usually excludes water (unless

used).
Cost/Time Low /

minute.[3]
Medium /

minutes.[1]
High /

minutes.[1]

Critical Insight: Use FTIR for rapid quality control (QC) of raw sulfonamide powders to confirm the presence of the sulfonyl group. Use NMR during the R&D phase to prove the amine is attached to the correct carbon on the aromatic ring.

Part 3: Experimental Protocol (ATR-FTIR)

This protocol utilizes Attenuated Total Reflectance (ATR), the modern standard which eliminates the need for KBr pellets, reducing moisture interference and preparation time.

Validated Workflow

Objective: Obtain a high-resolution spectrum of Sulfamethoxazole (or analog) with


 confidence in band assignment.
1. System Setup & Validation
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Parameters:

    • Resolution:

      
       (Standard for solids).[1]
      
    • Scans: 32 (Balance between SNR and speed).

    • Range:

      
      .[1]
      
  • Self-Validation Step: Run a background scan (air) before every sample.[1] Run a Polystyrene calibration film monthly to verify peak position accuracy (specifically the

    
     peak).
    
2. Sample Preparation
  • Ensure the ATR crystal is cleaned with isopropanol and lint-free tissue. Wait for solvent evaporation (residual alcohol shows broad

    
     peaks at 
    
    
    
    ).[1]
  • Place approximately

    
     of the sulfonamide powder onto the center of the crystal.
    
  • Critical Step: Apply pressure using the anvil clamp. Monitor the "Live Preview" mode. Increase pressure until the peak absorbance stabilizes (ensure good contact), but do not overtighten to risk crystal damage.

3. Data Acquisition & Processing[1][3][4]
  • Acquire the sample spectrum.[2][4][5][6]

  • Atmospheric Correction: Apply

    
     subtraction algorithms if atmospheric doublets appear (
    
    
    
    for
    
    
    ).
  • Baseline Correction: Apply an automatic baseline correction if the spectrum drifts (common in scattering powders).

Workflow Diagram

ProtocolWorkflow Start Start: Instrument Warm-up Clean Clean Crystal (Isopropanol) Start->Clean Background Acquire Background (Air) Clean->Background Load Load Sample & Apply Pressure Background->Load Check Live Signal Check (Peaks visible?) Load->Check Check->Load No (Adjust Pressure) Acquire Acquire Spectrum (32 scans) Check->Acquire Yes Process Atmospheric/Baseline Correction Acquire->Process Analyze Identify 1350/1160 cm⁻¹ Peaks Process->Analyze

Figure 2: Step-by-step ATR-FTIR data acquisition workflow.

Part 4: Data Interpretation & Troubleshooting

Case Study: Sulfamethoxazole

When analyzing Sulfamethoxazole, a common sulfonamide antibiotic, the following spectral features confirm identity:

  • The Diagnostic Region (

    
    ): 
    
    • Look for the Asymmetric

      
        peak at 
      
      
      
      .[1] If this is split, it may indicate polymorphism or solid-state hydrogen bonding.[1]
    • Look for the Symmetric

      
        peak at 
      
      
      
      .[1] This should be sharp and intense.
  • The Amine Region (

    
    ): 
    
    • Sulfonamides often have a primary amine (

      
      ) on the benzene ring and a secondary amide (
      
      
      
      ) linking the sulfur.[1]
    • Expect a complex band structure here.[7] A single sharp peak at

      
       usually corresponds to the free non-hydrogen-bonded 
      
      
      
      stretch.[1]
Common Troubleshooting Scenarios
ObservationProbable CauseCorrective Action
Broad peak at

Moisture contamination (Water

).[1]
Dry sample in desiccator; re-clean ATR crystal.
Weak

peaks
Poor crystal contact.Increase anvil pressure; ensure particle size is fine.
Shifted Peaks (

)
Polymorphism or H-bonding.[1]Compare with reference standard of the same polymorph.
Doublets at

Atmospheric

change.[1]
Re-run background; ensure sample compartment is purged.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for characteristic group frequencies).
  • National Institute of Standards and Technology (NIST). (2023). Sulfamethoxazole IR Spectrum. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link][1]

  • Specac. (2022).[3] Interpreting Infrared Spectra: A Practical Guide. Available at: [Link]

Sources

Safety Operating Guide

N-benzyl-6-methylquinoline-8-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative Standard Operating Procedure (SOP) for the handling and disposal of N-benzyl-6-methylquinoline-8-sulfonamide .

Notice: As a specialized research intermediate, this specific compound may not have a widely published, compound-specific Safety Data Sheet (SDS). The protocols below are derived from the Structure-Activity Relationship (SAR) of its constituent pharmacophores: the quinoline core (potential genotoxin/aquatic toxin) and the sulfonamide moiety (potential sensitizer).

Part 1: Technical Identity & Hazard Assessment

Before disposal, you must validate the chemical identity to ensure compatibility with waste streams.

Property Technical Specification
Chemical Name This compound
Molecular Formula

Estimated MW ~312.39 g/mol
Physical State Solid (Likely crystalline powder, off-white to yellow)
Solubility Lipophilic; soluble in DMSO, DMF, DCM. Poorly soluble in water.
Primary Hazards Irritant (Skin/Eye), Sensitizer (Sulfonamide allergy), Aquatic Toxicity (Quinoline backbone).
RCRA Status Non-listed.[1] Must be characterized by the generator (40 CFR 262.11). Treat as Hazardous Organic Waste .

Part 2: Pre-Disposal Handling & Safety (PPE)

Quinolines can be absorbed through the skin, and sulfonamides are known sensitizers. Standard "blue nitrile" gloves may offer insufficient break-through time for prolonged contact with quinoline solutions.

  • Respiratory: Work within a certified fume hood.

  • Dermal: Double-gloving is required.

    • Inner Layer: 4 mil Nitrile.[2]

    • Outer Layer: 5-8 mil Nitrile or Silver Shield® (Laminate) for spill cleanup.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Part 3: Disposal & Waste Stream Segregation

The disposal pathway depends strictly on the physical state of the waste. Do not drain dispose.

Scenario A: Solid Waste (Pure Substance)
  • Container: Transfer the solid into a clear, wide-mouth glass jar or high-density polyethylene (HDPE) container.

  • Labeling: Label as "Hazardous Waste - Toxic/Irritant" .

    • Constituents: "this compound (100%)".

  • Stream: Segregate into Solid Hazardous Waste bin for incineration.

Scenario B: Liquid Waste (Mother Liquor/Reaction Mixture)

You must segregate based on the solvent system used during synthesis or purification.

  • If dissolved in DCM/Chloroform:

    • Stream: Halogenated Organic Waste .

    • Reason: The solvent dictates the stream, even though the solute is non-halogenated.

  • If dissolved in Acetone/Methanol/DMSO/Ethyl Acetate:

    • Stream: Non-Halogenated Organic Waste .

    • Critical Check: Ensure no oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in this waste container. Sulfonamides can react exothermically with strong oxidizers.

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the operational decision tree for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Pure Substance LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved BinSolid Container: Wide-Mouth Jar Label: Solid Hazardous Waste Method: Incineration SolidPath->BinSolid SolventCheck Identify Solvent System LiquidPath->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (DMSO, MeOH, EtOAc) SolventCheck->NonHalo No Halogens BinHalo Container: Safety Can (Red) Label: Halogenated Waste Method: High-Temp Incineration Halo->BinHalo BinNonHalo Container: Safety Can (White/Clear) Label: Non-Halogenated Waste Method: Fuel Blending/Incineration NonHalo->BinNonHalo

Figure 1: Operational decision tree for segregating quinoline-sulfonamide waste streams based on solvent compatibility.

Part 5: Spill Management Protocol

In the event of a benchtop spill, immediate containment is required to prevent contamination of the lab environment.

  • Isolate: Alert nearby personnel and demarcate the area.

  • PPE Upgrade: Don double nitrile gloves and a particulate respirator (N95) if dust is visible.

  • Containment:

    • Solids: Do not dry sweep (creates dust). Cover with a wet paper towel (solvent-dampened) or use a HEPA vacuum designated for hazardous chemicals.

    • Liquids: Cover with an inert absorbent pad or vermiculite. Do not use sawdust (combustible).

  • Decontamination:

    • Wipe the surface with Acetone or Ethanol (the compound is lipophilic and will not dissolve well in water).

    • Follow with a soap and water wash.[2][3][4][5]

  • Disposal: Place all cleanup materials (gloves, pads, towels) into a clear plastic bag, seal it, and dispose of it in the Solid Hazardous Waste bin.

References

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 6-Methylquinoline. Retrieved from

  • Cayman Chemical. (2025).[1][2][4] Safety Data Sheet: Sulfanilamide (Representative Sulfonamide). Retrieved from

  • American Chemical Society (ACS). (2025). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation. Journal of Organic Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2024). Hybrid Quinoline-Sulfonamide Complexes Derivatives with Antimicrobial Activity. PMC. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.